![molecular formula C12H12FNO B14498190 {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol CAS No. 64630-48-4](/img/structure/B14498190.png)
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol can be achieved through various methods. One common approach involves the condensation of 2-fluorobenzylamine with pyrrole-2-carboxaldehyde under acidic conditions, followed by reduction of the resulting imine to yield the desired product. Another method involves the use of 2-fluorobenzyl chloride and pyrrole in the presence of a base, such as sodium hydride, to form the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Riociguat: A soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.
Vericiguat: Another guanylate cyclase stimulator used for heart failure management.
1-[(2-Fluorophenyl)methyl]-4-methyl-pyrazol-3-amine: A related compound with similar structural features.
Uniqueness
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
64630-48-4 |
|---|---|
Molekularformel |
C12H12FNO |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]methanol |
InChI |
InChI=1S/C12H12FNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-7,15H,8-9H2 |
InChI-Schlüssel |
UMGAWYWPPNWBBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


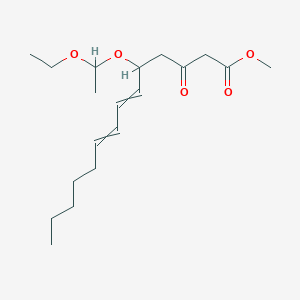
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
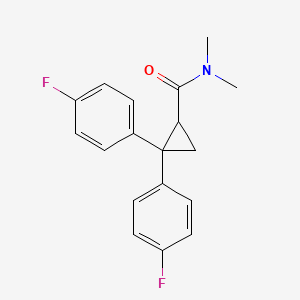
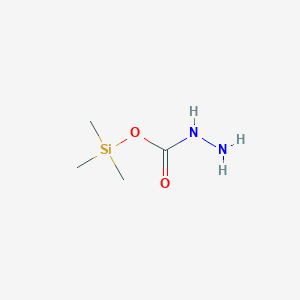
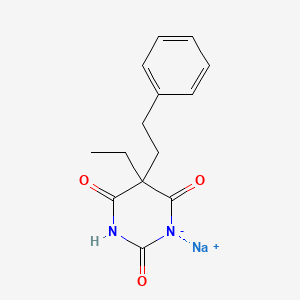

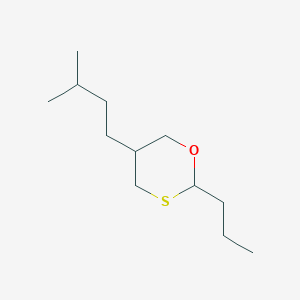
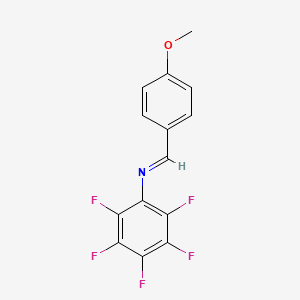
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
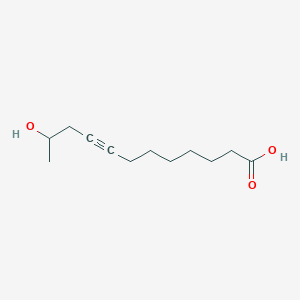
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)

